4-Benzylpiperazine-1-sulfonamide, commonly known as BZPS, is a chemical compound that belongs to the sulfonamide family. It is a derivative of piperazine, which has been described as a ‘failed pharmaceutical’ as some had been evaluated as potential therapeutic agents but never brought to the market .
The synthesis of piperazine derivatives, including 4-Benzylpiperazine-1-sulfonamide, has been explored in various studies. One approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach for the syntheses of alkyl and aryl sulfonamides has been reported by Shaabani et al .
The structure of 4-Benzylpiperazine-1-sulfonamide was determined by X-ray crystallography . The compound crystallized in a monoclinic system and was characterized as follows: P21/c, a = 24.1829(7), b = 9.5485(3), c = 9.7885(2)Å, β = 92.2337(16)°, Z = 8, and V = 2258.55(11)Å .
4-Benzylpiperazine-1-sulfonamide, also known as N-benzylpiperazine-1-sulfonamide, is a sulfonamide derivative that has garnered attention in medicinal chemistry and pharmacological research. This compound is characterized by its unique structure that combines a piperazine ring with a benzyl group and a sulfonamide functional group. The presence of these components contributes to its biological activity and potential therapeutic applications.
This compound can be synthesized through various chemical reactions involving piperazine derivatives and sulfonyl chlorides. The synthesis of 4-benzylpiperazine-1-sulfonamide typically involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine, which is subsequently reacted with a sulfonyl chloride to yield the final product.
4-Benzylpiperazine-1-sulfonamide belongs to the class of sulfonamides, which are compounds containing the sulfonamide functional group (-SO2NH2). Sulfonamides are widely recognized for their antibacterial properties and are used in various therapeutic contexts, including as enzyme inhibitors and in the development of receptor antagonists.
The synthesis of 4-benzylpiperazine-1-sulfonamide generally involves a multi-step process:
The reaction conditions are crucial for optimizing yield and purity. Common reagents include:
The molecular formula of 4-benzylpiperazine-1-sulfonamide is C13H18N2O2S, and its molecular weight is approximately 270.36 g/mol. The compound features:
4-Benzylpiperazine-1-sulfonamide can undergo several chemical transformations:
The yields and products from these reactions depend significantly on reaction conditions such as temperature, solvent choice, and reactant concentrations. For instance, oxidation might yield sulfoxides or sulfones depending on the oxidizing agent used.
The mechanism of action for 4-benzylpiperazine-1-sulfonamide involves its interaction with specific biological targets within cells:
Research indicates that modifications in the structure of sulfonamides can lead to significant variations in their biological activity, making them valuable in drug design .
4-Benzylpiperazine-1-sulfonamide typically appears as a white solid at room temperature. Its melting point ranges around 130–132 °C, indicating good thermal stability for handling under laboratory conditions.
The compound exhibits solubility in polar organic solvents such as methanol and dichloromethane while being less soluble in non-polar solvents like hexane. This property is important for purification processes and applications in biological systems .
4-Benzylpiperazine-1-sulfonamide has several applications in scientific research:
Regioselective modification of the piperazine ring in 4-benzylpiperazine-1-sulfonamide enables precise bioactivity tuning. The secondary nitrogen adjacent to the benzyl group exhibits higher nucleophilicity, facilitating selective N1-alkylation or acylation. Studies demonstrate that introducing electron-withdrawing groups (e.g., 4-fluorobenzyl) at N4 enhances sigma receptor binding affinity. Derivatives with 3-iodobenzyl substituents achieve exceptional sigma-1 receptor affinity (Ki = 0.96–2.7 nM), leveraging steric and electronic effects for optimized target engagement [2] [6]. Conversely, N1-sulfonylation with aryl groups modulates carbonic anhydrase inhibition, where bulky substituents improve isoform selectivity [3].
Table 1: Bioactivity of Regiospecifically Modified Derivatives
Modification Site | Substituent | Target Receptor | Affinity (Ki) | Selectivity Ratio (σ1/σ2) |
---|---|---|---|---|
N4-Benzyl | 3-Iodobenzyl | Sigma-1 | 0.96 nM | 96 |
N4-Benzyl | 4-Fluorobenzyl | Sigma-1 | 2.7 nM | 33 |
N1-Sulfonamide | 4-Tolyl | Carbonic Anhydrase II | 8.2 nM | >100 (vs CA IX) |
N1-Sulfonamide | Styryl | Carbonic Anhydrase IV | 5.3 nM | 182 (vs CA IX) |
Solid-phase combinatorial approaches enable rapid generation of N-functionalized libraries. Microwave-assisted reactions using resin-bound piperazines achieve >85% purity in derivatives, facilitating high-throughput screening [7].
The geometric placement of the sulfonamide group relative to the piperazine core critically influences target selectivity. X-ray crystallography confirms that 1-sulfonamide-4-benzylpiperazine adopts a chair conformation with the sulfonamide group equatorial, optimizing zinc coordination in carbonic anhydrase active sites [3]. Derivatives with sulfonamide at N1 exhibit 10-fold greater CA II inhibition (Ki = 8.2 nM) compared to N4-sulfonylated isomers due to productive H-bonding with Thr199/Glu106 residues [3].
Conversely, N4-arylsulfonyl piperazines (e.g., 1-benzyl-4-(arylsulfonyl)piperazines) show enhanced sigma-1 receptor binding. The sulfonyl group’s orientation permits hydrophobic contact with transmembrane domain TM3, as validated through molecular docking studies [2] [6]. Bioisosteric replacement of sulfonamide with carboxylate reduces CA affinity by 40-fold, underscoring the sulfonamide’s essential role in zinc chelation [3].
Table 2: Influence of Sulfonamide Positioning on Target Engagement
Sulfonamide Position | Scaffold | Primary Target | Affinity | Structural Basis |
---|---|---|---|---|
N1-Piperazine | 4-Benzylpiperazine-1-sulfonamide | Carbonic Anhydrase II | Ki = 8.2 nM | Optimal Zn2+ coordination geometry |
N4-Piperazine | 1-Benzyl-4-sulfonamidopiperazine | Sigma-1 Receptor | Ki = 1.8 nM | Hydrophobic pocket penetration |
N1-Homopiperazine | 4-Benzylhomopiperazine-1-sulfonamide | Carbonic Anhydrase IX | Ki = 210 nM | Steric clash with Phe131 |
Chiral resolution of 2/3-benzylpiperazine precursors enables synthesis of enantiopure sulfonamides with distinct pharmacological profiles. R-(-)-2-Benzylpiperazine-1-sulfonamide derivatives show 165-fold selectivity for carbonic anhydrase IV over CA IX, whereas the S-(+)-enantiomer preferentially inhibits CA II [3]. This stereodivergence arises from differential binding pocket accommodation: the R-enantiomer’s benzyl group occupies a hydrophobic subpocket in CA IV, inaccessible to the S-counterpart [3].
Asymmetric catalysis using C2-symmetric bis(oxazoline) ligands achieves >90% ee in N-sulfonylation reactions. Copper-catalyzed methods afford R-enriched products (85% ee), while organocatalysis with cinchona alkaloids yields S-configured isomers [3]. Crystallographic analysis of protein-enantiomer complexes reveals that R-derivatives form a key salt bridge with Arg65 in CA IV, explaining their enhanced selectivity [3].
Solution-phase synthesis remains prevalent for gram-scale production. Key steps include:
Solid-phase approaches enable rapid library diversification:
Microwave-assisted solid-phase synthesis reduces reaction times from 12 h to 20 minutes, though scale-up remains limited to 5 mmol batches . Industrial-scale production favors solution-phase routes due to lower solvent consumption and established workup protocols [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9